7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
This compound is a derivative of chromeno[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the bromo groups might be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the methoxy groups might increase its solubility in organic solvents .Scientific Research Applications
Antimicrobial Activities
Several derivatives of chromene molecules, including 7H-benzochromenopyrimidine and derivatives of 14H-benzochromenotriazolopyrimidine, have been synthesized and demonstrated promising antibacterial activities against various microorganisms (Okasha et al., 2016). The structure-activity relationship (SAR) studies confirm their potent antimicrobial activity, indicating their potential as effective agents against bacterial infections.
Anticancer Properties
Chromeno[2,3-d]pyrimidine derivatives have been studied for their anticancer properties. Some compounds were synthesized and showed significant cytotoxicity activity against a hepatocellular carcinoma cell line (Sherif & Yossef, 2013). This points to their potential use in the development of new treatments for cancer.
Antitubercular and Antimicrobial Activities
Novel chromeno[2,3-d]pyrimidine derivatives have been characterized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis and antibacterial activity against various bacterial strains. Some of these compounds exhibited pronounced activities, suggesting their potential as therapeutic agents for tuberculosis and other bacterial infections (Kamdar et al., 2011).
Antiretroviral Activity
Certain 5-substituted 2,4-diaminopyrimidine derivatives have shown significant inhibitory activity against retrovirus replication in cell culture, indicating their potential as antiretroviral agents. Notably, the 5-methyl derivative demonstrated pronounced inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).
Corrosion Inhibition
Certain heterocyclic compounds, including chromeno[2,3-d]pyrimidine derivatives, have been evaluated for their efficiency in inhibiting corrosion of ferrous alloys in cooling water systems. The results have shown significant inhibition efficiencies, suggesting their potential as corrosion inhibitors in industrial applications (Mahgoub et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-bromo-9-methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-23-14-6-4-3-5-12(14)17-21-18-13(19(26)22-17)8-10-7-11(20)9-15(24-2)16(10)25-18/h3-7,9H,8H2,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPPAZLAZURFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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